2-chloro-5-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid
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Overview
Description
2-chloro-5-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid, commonly known as CFTR inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent for cystic fibrosis.
Mechanism of Action
CFTR inhibitors work by binding to the CFTR protein and preventing it from opening and closing properly. This results in a reduction in the movement of salt and water across cell membranes, which can help to reduce mucus production and improve lung function in patients with cystic fibrosis.
Biochemical and Physiological Effects:
CFTR inhibitors have been shown to have a range of biochemical and physiological effects, including reducing mucus production, improving lung function, and reducing inflammation in the respiratory tract. Additionally, CFTR inhibitors have been shown to have potential as a therapeutic agent for other diseases, such as polycystic kidney disease and secretory diarrhea.
Advantages and Limitations for Lab Experiments
The use of CFTR inhibitors in lab experiments has several advantages, including their ability to selectively target the CFTR protein and their potential as a therapeutic agent for cystic fibrosis and other diseases. However, there are also limitations to their use, including potential toxicity and the need for further research to determine their safety and efficacy.
Future Directions
There are several future directions for research on CFTR inhibitors, including the development of more potent and selective inhibitors, the investigation of their potential as a therapeutic agent for other diseases, and the exploration of their mechanism of action and potential side effects. Additionally, the use of CFTR inhibitors in combination with other therapies, such as gene therapy and antibiotics, may also be an area of future research.
In conclusion, CFTR inhibitors have shown significant potential as a therapeutic agent for cystic fibrosis and other diseases. However, further research is needed to fully understand their mechanism of action, potential side effects, and safety and efficacy. The development of more potent and selective inhibitors and their use in combination with other therapies may also be an area of future research.
Synthesis Methods
The synthesis of CFTR inhibitors involves several steps, including the condensation of ethyl cyanoacetate with 2-furancarboxaldehyde, followed by the reaction of the resulting compound with 2-chloro-5-nitrobenzoic acid. The final product is obtained after the reduction of the nitro group to an amino group and the subsequent esterification of the carboxylic acid with ethanol.
Scientific Research Applications
CFTR inhibitors have been extensively studied for their potential as a therapeutic agent for cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. CFTR inhibitors work by blocking the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water in and out of cells. By inhibiting CFTR activity, CFTR inhibitors can improve lung function and reduce mucus production in patients with cystic fibrosis.
properties
IUPAC Name |
2-chloro-5-[5-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO5/c1-2-23-17(22)11(9-19)7-12-4-6-15(24-12)10-3-5-14(18)13(8-10)16(20)21/h3-8H,2H2,1H3,(H,20,21)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPSQXHQLQNZJB-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)C(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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